![molecular formula C22H21ClN4O4S B2461806 7-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-39-2](/img/no-structure.png)

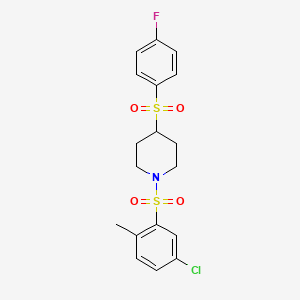

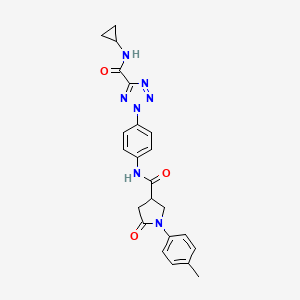

7-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “7-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals, due to its ability to positively modulate the pharmacokinetic properties of a drug substance .

科学的研究の応用

Synthesis and Structural Analysis

The compound 7-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is part of a broader family of quinazoline derivatives, which have been explored extensively for their potential applications in various domains of scientific research. One significant area of focus has been the synthesis and structural analysis of these compounds. For instance, Chern et al. (1988) outlined a methodology for synthesizing 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one derivatives from anthranilamide, showcasing the versatility and reactivity of quinazoline scaffolds in chemical synthesis Chern et al., 1988.

Antimicrobial and Antitumor Activities

Quinazoline derivatives, including those structurally related to the compound , have been evaluated for their antimicrobial and antitumor properties. Patel et al. (2012) synthesized a series of quinazoline-based compounds, demonstrating their efficacy as antimicrobial agents against a spectrum of bacterial and fungal strains Patel et al., 2012. Similarly, Li et al. (2020) focused on quinazoline derivatives containing piperazine moieties, highlighting their potent antiproliferative activities against various cancer cell lines, thereby underscoring the potential of such compounds in cancer research Li et al., 2020.

Development of Antihypertensive Drugs

Another significant area of application for quinazoline derivatives is in the development of antihypertensive drugs. Ramesh et al. (2006) described an improved synthesis process for N-(2,3-dihydrobenzo[1,4]dioxin-2carbonyl)piperazine, a key intermediate in the preparation of the antihypertensive agent Doxazosin, illustrating the role of quinazoline derivatives in pharmaceutical development Ramesh et al., 2006.

将来の方向性

The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and potential biological activity. Given the wide range of activities associated with piperazine-containing compounds, it could be of interest in the development of new pharmaceuticals .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-(4-chlorophenyl)piperazine with 3-oxopropyl-1,3-dioxolo[4,5-g]quinazolin-8-one followed by the addition of a thiol group to the resulting product.", "Starting Materials": [ "4-(4-chlorophenyl)piperazine", "3-oxopropyl-1,3-dioxolo[4,5-g]quinazolin-8-one", "Thiol reagent" ], "Reaction": [ "The first step involves the condensation of 4-(4-chlorophenyl)piperazine with 3-oxopropyl-1,3-dioxolo[4,5-g]quinazolin-8-one in the presence of a suitable solvent and a catalyst.", "The resulting product is then purified and subjected to the addition of a thiol reagent to introduce a sulfanyl group at the 6-position of the quinazolinone ring.", "The final product is then purified and characterized using various spectroscopic techniques." ] } | |

CAS番号 |

688055-39-2 |

分子式 |

C22H21ClN4O4S |

分子量 |

472.94 |

IUPAC名 |

7-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |

InChI |

InChI=1S/C22H21ClN4O4S/c23-14-1-3-15(4-2-14)25-7-9-26(10-8-25)20(28)5-6-27-21(29)16-11-18-19(31-13-30-18)12-17(16)24-22(27)32/h1-4,11-12H,5-10,13H2,(H,24,32) |

InChIキー |

KCIXYBDBEIBRFD-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Ethoxyethyl)-6-(4-fluorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2461725.png)

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2461728.png)

![Ethyl 1-(2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-3-carboxylate hydrochloride](/img/structure/B2461731.png)

![1-[1-(Oxan-4-yl)azetidin-3-yl]-3-phenylurea](/img/structure/B2461738.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2461745.png)